molecular formula C21H25ClN2O3S B11344427 1-[(3-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11344427
M. Wt: 421.0 g/mol
InChI Key: APYVXHCZGAMYAK-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and a chlorophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.

    Chlorophenyl Substitution: The chlorophenyl group is introduced via a substitution reaction, often involving a chlorinated aromatic compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide
  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide
  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide

Uniqueness: 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both methanesulfonyl and chlorophenyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-5-3-8-20(16(15)2)23-21(25)18-9-11-24(12-10-18)28(26,27)14-17-6-4-7-19(22)13-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

APYVXHCZGAMYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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